2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid
Overview
Description
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H15F2NO3 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Pyrrolidines
Pyrrolidine is a five-membered ring with a nitrogen atom. It’s a common scaffold in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Analysis
Biochemical Properties
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to efficiently explore the pharmacophore space, contributing to its stereochemistry and increased three-dimensional coverage . This structural feature enables this compound to interact with enzymes such as proteases and kinases, potentially inhibiting or activating their functions. Additionally, the compound may bind to specific proteins, altering their conformation and activity, which can influence various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity, which may have implications for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes significant only above a certain concentration . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . Once inside the cell, it can distribute to various cellular compartments, where it can interact with target biomolecules. The compound’s distribution within tissues can also affect its overall pharmacokinetics and therapeutic efficacy.
Properties
IUPAC Name |
2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-6(8(13)14)12-5-9(10,11)3-7(12)4-15-2/h6-7H,3-5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWSAZLYMHALTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(CC1COC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.